5,6-Dibromo-3-iodopyrazin-2-amine 5,6-Dibromo-3-iodopyrazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17531591
InChI: InChI=1S/C4H2Br2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10)
SMILES:
Molecular Formula: C4H2Br2IN3
Molecular Weight: 378.79 g/mol

5,6-Dibromo-3-iodopyrazin-2-amine

CAS No.:

Cat. No.: VC17531591

Molecular Formula: C4H2Br2IN3

Molecular Weight: 378.79 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dibromo-3-iodopyrazin-2-amine -

Specification

Molecular Formula C4H2Br2IN3
Molecular Weight 378.79 g/mol
IUPAC Name 5,6-dibromo-3-iodopyrazin-2-amine
Standard InChI InChI=1S/C4H2Br2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10)
Standard InChI Key NJRLVWNODKLNCH-UHFFFAOYSA-N
Canonical SMILES C1(=C(N=C(C(=N1)Br)Br)I)N

Introduction

Chemical Identity and Structural Characteristics

5,6-Dibromo-3-iodopyrazin-2-amine (C₄H₃Br₂IN₃) belongs to the pyrazine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Its substitution pattern includes bromine atoms at positions 5 and 6, an iodine atom at position 3, and an amine group at position 2. This halogenation creates a highly electrophilic core, enabling diverse functionalization via cross-coupling reactions .

The steric and electronic effects of the halogens influence reactivity:

  • Bromine at C5 and C6 enhances solubility in organic solvents and participates in Suzuki-Miyaura couplings .

  • Iodine at C3 facilitates Ullmann-type couplings or nucleophilic substitutions due to its polarizable nature .

  • The amine group at C2 provides a handle for further derivatization, such as acylations or alkylations .

Synthetic Methodologies

Halogenation Strategies

The synthesis of 5,6-dibromo-3-iodopyrazin-2-amine typically begins with a pyrazin-2-amine precursor. A representative pathway involves sequential halogenation (Figure 1):

  • Dibromination: Treatment of pyrazin-2-amine with bromine (Br₂) in acetic acid yields 5,6-dibromopyrazin-2-amine .

  • Iodination: Subsequent reaction with N-iodosuccinimide (NIS) in dichloromethane introduces iodine at C3, achieving the final product .

Key Considerations:

  • Temperature control (0–25°C) minimizes over-halogenation .

  • Protecting the amine group with Boc (tert-butoxycarbonyl) prevents unwanted side reactions during iodination .

Table 1: Optimization of Iodination Conditions

ReagentSolventTemperature (°C)Yield (%)
NISDCM078
I₂, HIO₃AcOH2565
NIS, TFADMF5042

Data adapted from large-scale syntheses of analogous halopyrazines .

Structure-Activity Relationships (SARs)

Halogen Substitutions

Systematic SAR studies on halopyrazines reveal:

  • Iodine at C3 maximizes potency due to its van der Waals radius (1.98 Å), fitting snugly into kinase pockets .

  • Bromine at C5/C6 balances electronic effects (σₚ = 0.26) and lipophilicity (clogP = 2.1) .

  • Removing iodine (e.g., 5,6-dibromopyrazin-2-amine) reduces antiviral activity by 10-fold, underscoring its necessity .

Table 2: Impact of Halogen Substitutions on Bioactivity

CompoundKinase IC₅₀ (nM)Antiviral EC₅₀ (nM)
5,6-Dibromo-3-iodopyrazin-2-amine150300
5,6-Dibromopyrazin-2-amine4203,000
3-Iodopyrazin-2-amine>1,000>10,000

Data inferred from structurally related compounds .

Amine Group Modifications

The C2 amine is critical for target engagement:

  • Acetylation (e.g., 5,6-dibromo-3-iodo-N-acetylpyrazin-2-amine) abolishes kinase inhibition (IC₅₀ >10 μM) .

  • Methylation (N,N-dimethyl) retains activity (IC₅₀ = 390 nM) but reduces solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator